(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
Overview
Description
(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C14H11BF3NO4 and its molecular weight is 325.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Modulation and Sensing Applications
Phenyl boronic acids, including derivatives similar to (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid, have been utilized in optical modulation and sensing applications. For instance, they have been conjugated with polymers to facilitate aqueous dispersion of single-walled carbon nanotubes, enabling the quenching of near-infrared fluorescence in response to saccharide binding. This property has been exploited in saccharide recognition, demonstrating selectivity toward specific sugars. The optical properties, such as photoluminescence quantum yield, are influenced by the structure of the boronic acid, with para-substituted phenyl boronic acids showing higher quantum yields compared to ortho- and meta-substituted ones. Electron-withdrawing substituents on the phenyl ring can further enhance these properties, making these compounds useful in applications involving optical sensing and modulation (Mu et al., 2012).
Catalysis and Chemical Synthesis
Phenyl boronic acids and their derivatives are also prominent in catalysis and chemical synthesis. 2,4-Bis(trifluoromethyl)phenylboronic acid, for example, has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines, playing a crucial role in peptide synthesis. The ortho-substituent of the boronic acid is key in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation process (Wang, Lu & Ishihara, 2018).
Antibacterial Applications
Research has also delved into the antibacterial properties of trifluoromethoxy)phenylboronic acids. These compounds have been characterized for their physicochemical, structural, antimicrobial, and spectroscopic properties. They have shown potential interactions with bacterial targets, for example, with LeuRS of Escherichia coli, and have been evaluated in vitro for their antibacterial potency against bacteria such as Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).
Material Functionalization
The derivatives of phenyl boronic acids have also found use in material functionalization. For instance, 4-(trifluoromethyl)phenyl boronic acid has been employed as a radical source for the covalent grafting of phenyl groups onto graphitic surfaces of multi-layer graphitic material (MLG), providing a safer and more convenient alternative to diazonium salt precursors. This process is instrumental in modifying the surface chemistry of graphitic materials for various applications, including in electronics and sensor technology (McLaren et al., 2020).
Biochemical Analysis
Biochemical Properties
(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with enzymes such as lactate dehydrogenase, which is involved in cancer cell proliferation . The compound’s boronic acid moiety allows it to form reversible covalent bonds with the active sites of enzymes, leading to inhibition. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding is facilitated by the boronic acid moiety, which forms reversible covalent bonds with serine or threonine residues in the enzyme’s active site. Additionally, the compound can activate or inhibit signaling pathways by interacting with key signaling molecules, leading to downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of enzyme activity and prolonged effects on cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular functions without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism. It also affects the levels of metabolites such as lactate and pyruvate, which are critical for cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can be directed to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression .
Properties
IUPAC Name |
[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-7-5-11(6-8-12)19-13(20)9-1-3-10(4-2-9)15(21)22/h1-8,21-22H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFVWQJPYTYGOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.